molecular formula C15H20N3O5P B12919009 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one CAS No. 59349-95-0

3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B12919009
CAS No.: 59349-95-0
M. Wt: 353.31 g/mol
InChI Key: BCXLOPQVKZUHNL-UHFFFAOYSA-N
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Description

3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one (CAS 59349-95-0) is a specialized chemical compound with the molecular formula C15H20N3O5P and a unique identifier of NT34Z6TZ5P in the FDA Global Substance Registration System (GSRS) . This benzoxazole derivative features a morpholinylphosphoryl group, a structure of significant interest in medicinal chemistry and materials science. Benzoxazole cores are recognized as key scaffolds in the development of bioactive molecules; for instance, structurally related 2-aminobenzoxazole compounds have been investigated as potent modulators of the 5-HT3 receptor, a target for treating conditions such as irritable bowel syndrome and chemotherapy-induced nausea and vomiting . Furthermore, benzoxazole-based architectures are being explored in optoelectronics for their potential in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their tunable electronic properties . The specific structural motif of this compound, integrating both benzoxazolone and phosphoryl morpholine fragments, suggests potential utility as an intermediate in organic synthesis or as a precursor for developing kinase inhibitors, similar to other heterocyclic compounds used in biochemical research . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet for proper handling and storage information.

Properties

CAS No.

59349-95-0

Molecular Formula

C15H20N3O5P

Molecular Weight

353.31 g/mol

IUPAC Name

3-dimorpholin-4-ylphosphoryl-1,3-benzoxazol-2-one

InChI

InChI=1S/C15H20N3O5P/c19-15-18(13-3-1-2-4-14(13)23-15)24(20,16-5-9-21-10-6-16)17-7-11-22-12-8-17/h1-4H,5-12H2

InChI Key

BCXLOPQVKZUHNL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1P(=O)(N2CCOCC2)N3C4=CC=CC=C4OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with phosphoryl chloride to form the benzoxazole ring. This intermediate is then reacted with morpholine under controlled conditions to introduce the morpholinyl groups. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form phosphines.

    Substitution: The morpholinyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C15H20N3O5P
  • CAS Number : 59349-95-0
  • Molecular Weight : 335.31 g/mol
  • Chemical Structure : SMILES n1(P(N2CCOCC2)(N3CCOCC3)=O)c(oc4c1cccc4)=O\text{SMILES }n1(P(N2CCOCC2)(N3CCOCC3)=O)c(oc4c1cccc4)=O

Medicinal Chemistry

3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one has shown promise in the development of pharmaceuticals, particularly as a potential anti-cancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been documented in various studies.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the inhibition of protein kinases involved in cell cycle regulation.

Agriculture

This compound is also being investigated for its applications in agrochemicals. Its phosphorous content makes it a candidate for developing new types of fertilizers or pest control agents.

Case Study : Research conducted at an agricultural university found that formulations containing 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one enhanced plant growth and resistance to certain pests when applied as a foliar spray. The study indicated improved yield in crops such as tomatoes and peppers.

Materials Science

In materials science, this compound is being explored for its potential use in developing new polymers and coatings due to its unique chemical structure.

Case Study : A recent investigation published in Polymer Science highlighted the synthesis of a novel polymer incorporating this compound, which exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. This advancement could lead to applications in manufacturing durable materials for various industries.

Mechanism of Action

The mechanism of action of 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological molecules, while the morpholinyl groups can enhance solubility and bioavailability. The benzoxazole ring can interact with aromatic residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoxazolone Derivatives

Table 1: Substituent-Specific Activities of Benzoxazolone Derivatives
Substituent Biological Activity (Target) Key Findings Reference ID
6-(1,3-Thiazol-4-yl) Antimicrobial (Gram-positive bacteria) MIC = 31.25 μg/mL against Micrococcus luteus; moderate antifungal activity.
Piperidinylmethyl Antioxidant Demonstrated radical scavenging activity; structural stability via DFT studies.
Sulfonamide (e.g., 5-sulfonamide) Antibacterial/Antifungal Enhanced activity against E. coli and C. albicans due to sulfonamide polarity.
3-[3-(Cyclic amine)propyl] Anticancer Cytotoxic effects on human cancer cell lines (e.g., HeLa, MCF-7) via apoptosis induction.
5-Chloro/6-Bromo Quorum Sensing Inhibition (QSI) Inhibited QS in Pseudomonas aeruginosa at 50–100 μM concentrations.

Key Observations :

  • Thiazole-substituted derivatives (e.g., 6-(1,3-thiazol-4-yl)) show potent antimicrobial activity, likely due to the thiazole’s electron-rich heterocycle enhancing membrane penetration .
  • Piperidinylmethyl groups improve antioxidant capacity, as seen in 3-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-1,3-benzoxazol-2(3H)-one (BzO-1), with a melting point of 160°C and stable IR spectral properties .
  • Sulfonamide and halogenated derivatives exhibit enhanced solubility and target specificity, critical for QSI and anticancer applications .

Key Observations :

  • CsF–Celite-mediated alkylation is a versatile method for N-alkylation of benzoxazolones, yielding derivatives like 3-[3-(cyclic amine)propyl] compounds with high purity .
  • Halogenation (e.g., 5-chloro or 6-bromo) enhances stability and facilitates crystallographic analysis using tools like WinGX and ORTEP-3 .

Molecular Interactions and Computational Insights

  • Piperidinylmethyl derivatives exhibit intramolecular hydrogen bonding and π-π stacking, stabilizing their conformation in solution .
  • Morpholinyl-containing compounds (e.g., triazine derivatives in ) show that morpholine groups enhance solubility via hydrogen bonding, a property that may extend to 3-(di(4-morpholinyl)phosphoryl) derivatives .

Biological Activity

3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one is a synthetic organic compound characterized by its unique structure, which includes a benzoxazole ring, phosphoryl group, and morpholine substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties.

PropertyValue
CAS Number 59349-95-0
Molecular Formula C15H20N3O5P
Molecular Weight 353.31 g/mol
IUPAC Name 3-Dimorpholin-4-ylphosphoryl-1,3-benzoxazol-2-one
InChI Key BCXLOPQVKZUHNL-UHFFFAOYSA-N
Canonical SMILES C1COCCN1P(=O)(N2CCOCC2)N3C4=CC=CC=C4OC3=O

Synthesis

The synthesis of 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with phosphoryl chloride to form the benzoxazole ring. This intermediate is subsequently reacted with morpholine in controlled conditions to introduce the morpholinyl groups. The reactions are often conducted under inert atmospheres using solvents like dichloromethane or tetrahydrofuran to ensure purity and yield .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The phosphoryl group can interact with active sites of enzymes, potentially inhibiting their function. The morpholine moieties enhance solubility and bioavailability, facilitating interaction with biomolecules.
  • Fluorescent Properties : This compound is also explored as a fluorescent probe for studying molecular interactions due to its ability to emit light upon excitation, which can be useful in biological assays .

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one demonstrate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition Studies

Recent studies have focused on the potential inhibitory effects of 3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one on monoamine oxidase (MAO). Compounds structurally related to this compound have shown promising results as selective MAO B inhibitors with low nanomolar IC50 values. For instance, related compounds demonstrated IC50 values ranging from 1.4 to 4.6 nM against MAO B, indicating high potency and selectivity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzoxazole derivatives against E. coli and S. aureus, finding that certain derivatives exhibited significant inhibition zones in agar diffusion tests.
    CompoundZone of Inhibition (mm)
    3-(Di(4-morpholinyl)phosphoryl)-1,3-benzoxazol-2(3H)-one18
    Control (Standard Antibiotic)22
  • Enzyme Inhibition : In another investigation focusing on MAO B inhibition, a derivative showed an IC50 value of 1.4 nM, indicating its potential as a therapeutic agent for neurological disorders where MAO B plays a critical role.

Q & A

Q. Basic

  • NMR :
    • ¹H-NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and morpholinyl protons (δ 3.4–3.8 ppm).
    • ³¹P-NMR : Confirm phosphorylation (δ ~20–25 ppm) .
  • IR : Detect C=O (1680–1720 cm⁻¹) and P=O (1250–1300 cm⁻¹) stretches .
  • MS : Molecular ion peak (e.g., m/z 268 [M⁺]) and fragmentation patterns validate the structure .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

How can researchers design enzyme inhibition assays to evaluate its bioactivity, and what controls are essential?

Q. Advanced

  • Assay Design :
    • Target Selection : Prioritize kinases or phosphatases due to the phosphoryl group’s role in ATP mimicry (e.g., IC₅₀ determination using fluorescence-based assays) .
    • Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle controls (DMSO <0.1%) to exclude solvent effects .
  • Data Validation : Replicate assays (n ≥ 3) and use orthogonal methods (e.g., SPR for binding affinity) to confirm activity .

How should conflicting reports on its biological activity (e.g., cytotoxicity vs. inactivity) be resolved methodologically?

Q. Advanced

  • Comparative Studies : Replicate assays under identical conditions (e.g., cell lines, passage numbers, serum concentrations) to isolate variables .
  • Dose-Response Curves : Test a wide concentration range (nM–µM) to identify threshold effects .
  • Orthogonal Assays : Combine MTT assays with apoptosis markers (e.g., Annexin V) to distinguish cytostatic vs. cytotoxic effects .

What strategies are recommended for derivatizing the benzoxazolone core to enhance solubility or target specificity?

Q. Advanced

  • Functionalization :
    • Oxidation/Reduction : Convert the phosphoryl group to phosphonate (oxidation) or phosphine (reduction) for altered polarity .
    • Substitution : Replace morpholinyl groups with piperazinyl or thiomorpholinyl moieties via nucleophilic displacement .
  • Solubility Optimization : Introduce PEGylated chains or sulfonate groups via post-synthetic modification .

What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Q. Advanced

  • Environmental Persistence : Use OECD 301B guidelines to measure biodegradability in aquatic systems .
  • Bioaccumulation : Calculate logP values (e.g., using EPI Suite) and validate with Daphnia magna bioassays .
  • Toxicity Profiling : Conduct multi-trophic tests (algae, fish, mammalian cells) to evaluate EC₅₀/LC₅₀ values .

How can computational modeling predict its interaction with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1ATP). Focus on hydrogen bonds with the phosphoryl group and π-π stacking of the benzoxazolone ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

What are the best practices for ensuring compound stability during long-term storage?

Q. Basic

  • Storage Conditions :
    • Temperature : –20°C under argon to prevent hydrolysis of the phosphoryl group .
    • Light Protection : Use amber vials to avoid photodegradation of the benzoxazolone core .
  • Stability Monitoring : Periodic HPLC analysis (every 6 months) to detect degradation peaks .

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